

Spectroscopic Profile of Quinovic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Quinovic acid*

Cat. No.: B198537

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An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of pure **quinovic acid**, providing a crucial resource for scientists in natural product chemistry and drug development.

Quinovic acid ($C_{30}H_{46}O_5$), a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Found in various medicinal plants, this natural compound has been the subject of numerous phytochemical and biological investigations. Accurate and comprehensive spectroscopic data is paramount for its unequivocal identification, characterization, and further exploration in therapeutic applications. This technical guide provides a consolidated repository of the NMR, IR, and MS data of pure **quinovic acid**, alongside detailed experimental protocols and relevant biological signaling pathways.

Spectroscopic Data of Pure Quinovic Acid

The structural elucidation of **quinovic acid** has been accomplished through a combination of one- and two-dimensional NMR spectroscopy, IR spectroscopy, and mass spectrometry. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **Quinovic Acid** (as Uncaric Acid) in CD_3OD

Position	δ H (ppm), Multiplicity (J in Hz)
1	1.56 (m); 0.96 (m)
2	1.66 (m)
3	3.08 (dd, J = 11.1, 4.5)
5	0.78 (d, J = 10.8)
6	1.88 (m); 1.65 (m)
7	1.50 (m); 1.30 (m)
9	1.55 (m)
11	1.85 (m); 1.75 (m)
12	5.30 (t, J = 3.6)
15	2.15 (d, J = 11.4)
16	1.95 (m); 1.70 (m)
18	2.20 (d, J = 11.4)
19	1.80 (m)
20	1.05 (d, J = 6.6)
21	1.45 (m)
22	1.78 (m); 1.60 (m)
23	0.95 (s)
24	0.85 (s)
25	0.75 (s)
26	0.98 (s)
29	0.92 (d, J = 6.3)
30	0.90 (d, J = 6.3)

Table 2: ^{13}C NMR Spectroscopic Data for **Quinovic Acid** (as Uncaric Acid) in CD_3OD

Position	δC (ppm)
1	41.8
2	27.3
3	80.1
4	39.0
5	57.2
6	19.4
7	37.8
8	40.5
9	48.0
10	38.0
11	24.5
12	128.5
13	139.8
14	58.1
15	29.5
16	27.0
17	49.8
18	54.5
19	40.1
20	31.8
21	35.0
22	31.5
23	29.0

24	17.0
25	16.5
26	18.0
27	180.5
28	181.5
29	21.8
30	21.5

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of **Quinovic Acid**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-2500 (broad)	O-H stretching (carboxylic acid and alcohol)
2940	C-H stretching (alkane)
1695	C=O stretching (carboxylic acid)
1640	C=C stretching (alkene)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Quinovic Acid**

m/z	Interpretation
486	[M] ⁺ (Molecular Ion)
440	[M - H ₂ O - CO ₂] ⁺
248	Retro-Diels-Alder fragmentation
203	Retro-Diels-Alder fragmentation - COOH

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.

Sample Preparation

For NMR analysis, 5-10 mg of purified **quinovic acid** is typically dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), in a 5 mm NMR tube. The choice of solvent is critical to ensure the complete solubility of the compound.

NMR Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker NMR spectrometer operating at frequencies of 400 MHz for proton and 100 MHz for carbon, respectively.
- ¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of approximately 8000 Hz and a relaxation delay of 1.0 second. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A spectral width of about 25000 Hz and a relaxation delay of 2.0 seconds are commonly used.
- 2D NMR: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

- Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.
- Sample Preparation: A small amount of the dried, pure **quinovic acid** is mixed with potassium bromide (KBr) and pressed into a thin pellet.

- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

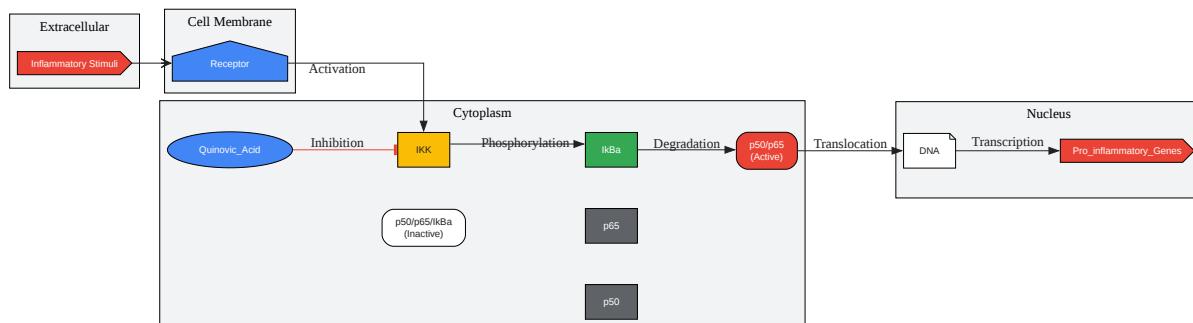
- Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- Ionization: Electron Ionization (EI) is a common method for the analysis of triterpenoids, typically with an ionization energy of 70 eV.
- Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are recorded to determine the molecular weight and aid in structural elucidation.

Biological Signaling Pathways

Quinovic acid and its glycosides have been shown to modulate several key signaling pathways, contributing to their anti-inflammatory and neuroprotective effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Studies have indicated that **quinovic acid** glycosides can inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of I κ B α , an inhibitory protein. As a result, the NF-κB dimer (p50/p65) is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

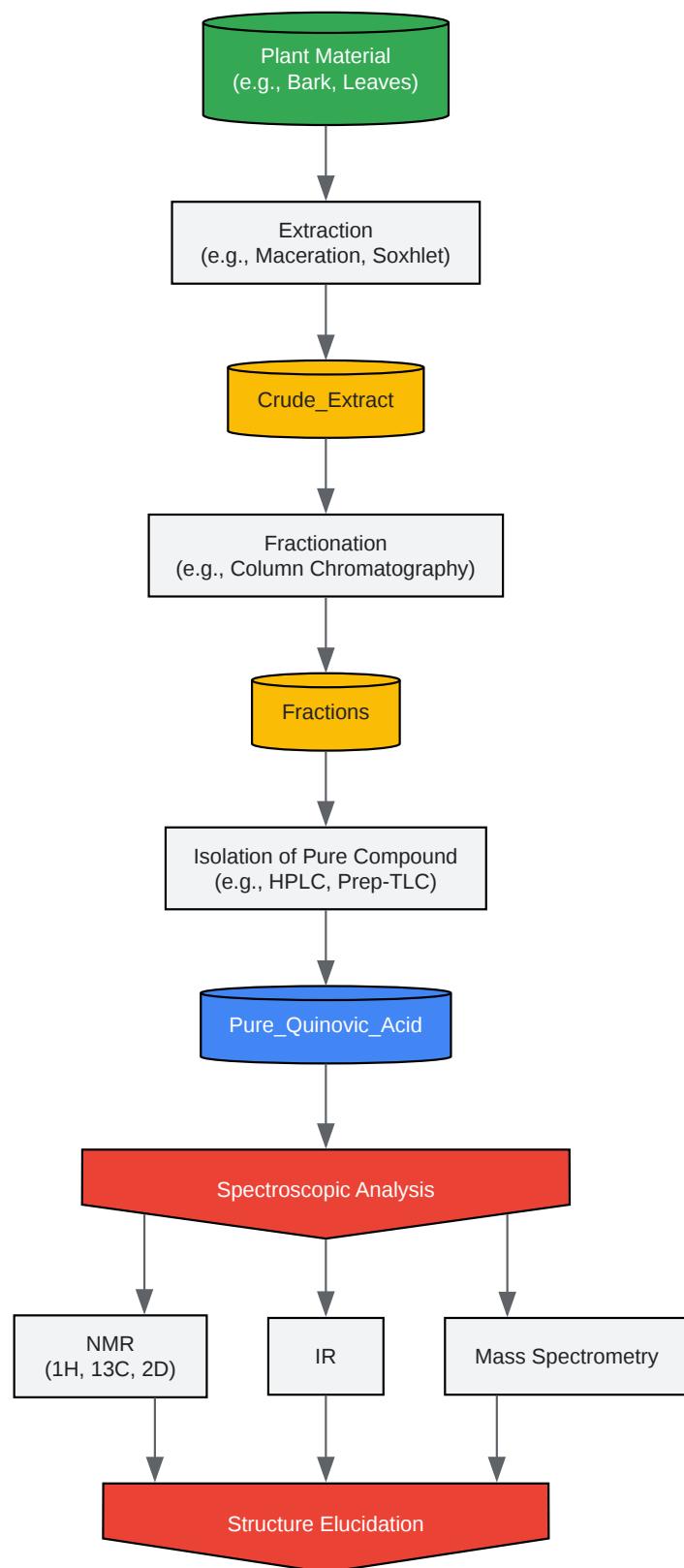


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Caption: NF-κB signaling pathway and the inhibitory action of **Quinovic Acid**.

Experimental Workflow

The systematic investigation of a natural product like **quinovic acid** follows a well-defined workflow, from the initial extraction to the final structure elucidation.

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Caption: General experimental workflow for the isolation and analysis of **Quinovic Acid**.

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